molecular formula C6H7ClN2O2S B149276 Ethyl 2-amino-5-chlorothiazole-4-carboxylate CAS No. 136539-01-0

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Cat. No. B149276
M. Wt: 206.65 g/mol
InChI Key: JILQJAVCOAVWCC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chlorothiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is a variant of thiazole with specific substituents that may confer unique properties and potential applications, particularly in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including those with chloro groups, has been described in the literature. These compounds are synthesized for their potential antitumor activity and have been tested against various human tumor cell lines. One such analog showed remarkable activity against the RPMI-8226 leukemia cell line, indicating the significance of the substitution pattern on the thiazole ring for anticancer activity .

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiazole derivatives has been studied using various spectroscopic techniques. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and it was found that the molecules associate via hydrogen-bonded dimers, which is a common feature in thiazole derivatives that can influence their chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Ethyl 2-aminothiazole derivatives undergo various chemical transformations, leading to the formation of diverse compounds with potential biological activities. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines, demonstrating the versatility of thiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-aminothiazole derivatives are influenced by their molecular structure. The presence of amino and carboxylate groups can lead to the formation of metal complexes, as seen in the synthesis of Mn, Co, Ni, and Cu complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate. These complexes have been characterized by various techniques, including IR and UV-vis spectroscopy, and have shown molluscicidal activity against Biomphalaria alexandrina snails .

Scientific Research Applications

Antimicrobial Properties

Ethyl 2-amino-5-chlorothiazole-4-carboxylate exhibits promising antimicrobial properties. Desai et al. (2019) demonstrated that its derivatives have significant antimicrobial activities against strains of bacteria (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus) (Desai, Bhatt, & Joshi, 2019). Similarly, Balkan et al. (2001) synthesized new thiazolo[4,5-d] pyrimidines starting from derivatives of ethyl 2-amino-5-chlorothiazole-4-carboxylate, showing significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Chemical Synthesis and Modifications

This compound is also valuable in synthetic chemistry. Dovlatyan et al. (2004) explored its utility in the synthesis of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives, showcasing its flexibility in producing various derivatives (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004). Moreover, Baker and Williams (2003) demonstrated novel synthesis methods for 2-amino-1,3-thiazole-5-carboxylates using ethyl 2-amino-5-chlorothiazole-4-carboxylate as a precursor (Baker & Williams, 2003).

Photophysical Properties

In terms of photophysical properties, Amati et al. (2010) investigated the photochemical reactions and photophysical properties of derivatives of ethyl 2-amino-5-chlorothiazole-4-carboxylate, revealing their potential as singlet-oxygen sensitizers (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Corrosion Inhibition

Additionally, the compound has been studied for its corrosion inhibition properties. Raviprabha and Bhat (2019) found that ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a derivative, effectively inhibits corrosion of AA6061 alloy in hydrochloric acid media (Raviprabha & Bhat, 2019).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Relevant Papers The relevant papers related to Ethyl 2-amino-5-chlorothiazole-4-carboxylate include studies on its synthesis , its use as an intermediate in synthesizing 2-Chloro-5-thiazolecarboxylic Acid , and its role as a metabolite of thiamethoxam, clothianidin, and dinotefuran in mice .

properties

IUPAC Name

ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQJAVCOAVWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617941
Record name Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

CAS RN

136539-01-0
Record name Ethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl 2-aminothiazole-4-carboxylate (4.72 g, 27.4 mmol) was combined with N-chlorosuccinimide (4.0 g, 30 mmol) and dissolved in acetonitrile (50 mL). The mixture was heated at mild reflux (>81.5° C.) for 5 hours. Subsequently, the flask was cooled to rt and decolorizing carbon was added to the mixture which was further diluted with EtOAc. The resulting slurry was filtered through a pad of silica and concentrated under reduced pressure to provide 5.57 g (98%) of the desired product ethyl 2-amino-5-chlorothiazole-4-carboxylate (1H). The analytical data on this compound corresponded to that previously reported (see, South, M. S. J. Heterocyclic Chem. 1991, 28, 1003.).
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-chlorothiazole-4-carboxylate
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Ethyl 2-amino-5-chlorothiazole-4-carboxylate
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Ethyl 2-amino-5-chlorothiazole-4-carboxylate
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Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Citations

For This Compound
1
Citations
IL Conlon - 2020 - search.proquest.com
Protein-protein interactions (PPIs) play crucial roles in cell proliferation, differentiation, and apoptosis. Apoptosis is a highly regulated process of cell death and its dysregulation can …
Number of citations: 2 search.proquest.com

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